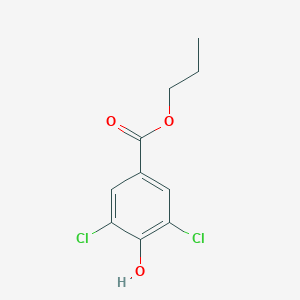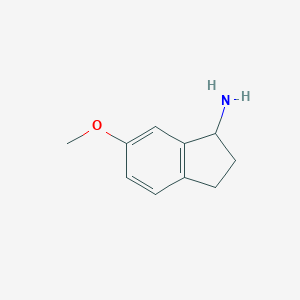![molecular formula C23H20ClN3O4 B012058 4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 100278-32-8](/img/structure/B12058.png)
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide is a chemical compound with the molecular formula C23H20ClN3O4 and a molecular weight of 437.9 g/mol. This compound is known for its unique structure, which includes a chlorobenzamido group and a veratrylidenehydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide typically involves multiple steps. The starting materials are usually p-chlorobenzoic acid and 2-veratrylidenehydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorobenzamido group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide can be compared with other similar compounds such as p-(p-Chlorobenzamido)benzoic acid 2-cinnamylidenehydrazide. While both compounds share a similar core structure, the presence of different substituents (veratrylidene vs. cinnamylidene) can lead to variations in their chemical properties and biological activities. This uniqueness makes p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide a valuable compound for specific research applications .
Propiedades
Número CAS |
100278-32-8 |
|---|---|
Fórmula molecular |
C23H20ClN3O4 |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-20-12-3-15(13-21(20)31-2)14-25-27-23(29)17-6-10-19(11-7-17)26-22(28)16-4-8-18(24)9-5-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
Clave InChI |
PDKGFDGPDIYRNG-AFUMVMLFSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Sinónimos |
Benzoic acid, 4-((4-chlorobenzoyl)amino)-, ((3,4-dimethoxyphenyl)methy lene)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















